Cas no 2680832-14-6 (tert-butyl N-(4-bromo-5-chlorothiophen-2-yl)methylcarbamate)

tert-butyl N-(4-bromo-5-chlorothiophen-2-yl)methylcarbamate 化学的及び物理的性質
名前と識別子
-
- EN300-28294913
- tert-butyl N-[(4-bromo-5-chlorothiophen-2-yl)methyl]carbamate
- 2680832-14-6
- tert-butyl N-(4-bromo-5-chlorothiophen-2-yl)methylcarbamate
-
- インチ: 1S/C10H13BrClNO2S/c1-10(2,3)15-9(14)13-5-6-4-7(11)8(12)16-6/h4H,5H2,1-3H3,(H,13,14)
- InChIKey: JLLPGBMZFKIWAL-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(SC(=C1)CNC(=O)OC(C)(C)C)Cl
計算された属性
- せいみつぶんしりょう: 324.95389g/mol
- どういたいしつりょう: 324.95389g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 66.6Ų
tert-butyl N-(4-bromo-5-chlorothiophen-2-yl)methylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28294913-2.5g |
tert-butyl N-[(4-bromo-5-chlorothiophen-2-yl)methyl]carbamate |
2680832-14-6 | 95.0% | 2.5g |
$2155.0 | 2025-03-19 | |
Enamine | EN300-28294913-10.0g |
tert-butyl N-[(4-bromo-5-chlorothiophen-2-yl)methyl]carbamate |
2680832-14-6 | 95.0% | 10.0g |
$4729.0 | 2025-03-19 | |
Enamine | EN300-28294913-0.05g |
tert-butyl N-[(4-bromo-5-chlorothiophen-2-yl)methyl]carbamate |
2680832-14-6 | 95.0% | 0.05g |
$924.0 | 2025-03-19 | |
Enamine | EN300-28294913-0.25g |
tert-butyl N-[(4-bromo-5-chlorothiophen-2-yl)methyl]carbamate |
2680832-14-6 | 95.0% | 0.25g |
$1012.0 | 2025-03-19 | |
Enamine | EN300-28294913-5.0g |
tert-butyl N-[(4-bromo-5-chlorothiophen-2-yl)methyl]carbamate |
2680832-14-6 | 95.0% | 5.0g |
$3189.0 | 2025-03-19 | |
Enamine | EN300-28294913-0.5g |
tert-butyl N-[(4-bromo-5-chlorothiophen-2-yl)methyl]carbamate |
2680832-14-6 | 95.0% | 0.5g |
$1056.0 | 2025-03-19 | |
Enamine | EN300-28294913-5g |
tert-butyl N-[(4-bromo-5-chlorothiophen-2-yl)methyl]carbamate |
2680832-14-6 | 5g |
$3189.0 | 2023-09-07 | ||
Enamine | EN300-28294913-1.0g |
tert-butyl N-[(4-bromo-5-chlorothiophen-2-yl)methyl]carbamate |
2680832-14-6 | 95.0% | 1.0g |
$1100.0 | 2025-03-19 | |
Enamine | EN300-28294913-0.1g |
tert-butyl N-[(4-bromo-5-chlorothiophen-2-yl)methyl]carbamate |
2680832-14-6 | 95.0% | 0.1g |
$968.0 | 2025-03-19 | |
Enamine | EN300-28294913-1g |
tert-butyl N-[(4-bromo-5-chlorothiophen-2-yl)methyl]carbamate |
2680832-14-6 | 1g |
$1100.0 | 2023-09-07 |
tert-butyl N-(4-bromo-5-chlorothiophen-2-yl)methylcarbamate 関連文献
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
tert-butyl N-(4-bromo-5-chlorothiophen-2-yl)methylcarbamateに関する追加情報
Introduction to Tert-butyl N-(4-bromo-5-chlorothiophen-2-yl)methylcarbamate (CAS No. 2680832-14-6)
Tert-butyl N-(4-bromo-5-chlorothiophen-2-yl)methylcarbamate, identified by its CAS number 2680832-14-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the carbamate class, characterized by the presence of a carbonyl group bonded to a nitrogen atom, which is further substituted with a tert-butyl group. The aromatic thiophene core, functionalized with bromine and chlorine atoms at the 4th and 5th positions respectively, imparts unique electronic and steric properties that make it a valuable scaffold for drug discovery.
The structural motif of 4-bromo-5-chlorothiophen-2-yl is particularly noteworthy, as it combines the electron-withdrawing effects of chlorine and bromine with the inherent bioactivity of the thiophene ring. Thiophenes are well-documented heterocyclic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of halogen atoms into the thiophene ring enhances its reactivity and affinity for biological targets, making it an attractive scaffold for designing novel therapeutic agents.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. The tert-butyl N-(4-bromo-5-chlorothiophen-2-yl)methylcarbamate structure has emerged as a promising candidate due to its ability to modulate key enzymatic pathways involved in cancer progression, inflammation, and neurodegenerative diseases. Its tert-butyl carbamate moiety not only provides steric hindrance but also serves as a handle for further derivatization, allowing chemists to fine-tune its pharmacokinetic and pharmacodynamic properties.
One of the most compelling aspects of this compound is its potential application in kinase inhibition. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. The 4-bromo-5-chlorothiophen-2-yl moiety has been shown to interact effectively with the ATP-binding pockets of kinases, thereby inhibiting their activity. Preliminary studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects against several kinases, including EGFR (epidermal growth factor receptor) and HER2 (human epidermal growth factor receptor 2), which are frequently overexpressed in cancers.
The synthesis of tert-butyl N-(4-bromo-5-chlorothiophen-2-yl)methylcarbamate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of bromine and chlorine atoms into the thiophene ring typically involves halogenation reactions using reagents such as N-bromosuccinimide (NBS) or phosphorus oxychloride (POCl₃). The subsequent formation of the carbamate group is achieved through reaction with diethyl carbonate (DEC) or dimethyl carbonate (DMC) in the presence of a base catalyst. These synthetic strategies highlight the compound's complexity and the expertise required to produce it in pharmaceutical-grade quantities.
Recent advancements in computational chemistry have further enhanced our understanding of the interactions between tert-butyl N-(4-bromo-5-chlorothiophen-2-yl)methylcarbamate and biological targets. Molecular docking studies have revealed that this compound can bind tightly to the active sites of kinases, competing with ATP for binding occupancy. This binding affinity is attributed to the optimal positioning of the bromine and chlorine atoms, which form critical hydrogen bonds and hydrophobic interactions with key residues in the kinase pocket. These insights have guided the design of more potent derivatives with improved selectivity and reduced toxicity.
The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of thiophene-based compounds due to their versatility and bioactivity. The tert-butyl N-(4-bromo-5-chlorothiophen-2-yl)methylcarbamate structure exemplifies this trend, as it combines structural features known to enhance drug-like properties such as solubility, metabolic stability, and target affinity. Preclinical studies have shown promising results in animal models for both oncology and inflammatory diseases, suggesting that this compound may have clinical utility in treating these conditions.
In conclusion, tert-butyl N-(4-bromo-5-chlorothiophen-2-yl)methylcarbamate (CAS No. 2680832-14-6) represents a significant advancement in medicinal chemistry due to its unique structural features and biological activity. Its potential applications in kinase inhibition and other therapeutic areas make it a compelling candidate for further development. As research continues to uncover new insights into its mechanism of action and pharmacological profile, this compound is poised to play a vital role in the discovery and development of novel therapeutics for human diseases.
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